molecular formula C10H18O B12603634 4,5-Dimethyl-2-propyl-3,6-dihydro-2h-pyran CAS No. 648882-76-2

4,5-Dimethyl-2-propyl-3,6-dihydro-2h-pyran

Katalognummer: B12603634
CAS-Nummer: 648882-76-2
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: JKEWMBLUIOGEJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of 2H-pyrans. This compound features a six-membered ring containing one oxygen atom and is characterized by the presence of two methyl groups and a propyl group attached to the ring. The structure of 2H-pyrans is significant in organic chemistry due to their presence in various natural products and their utility as intermediates in synthetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanol with an acid catalyst can lead to the formation of the desired pyran ring. Another method involves the use of Lewis acids or Brønsted acids to catalyze the cyclization of suitable dienes or enynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce tetrahydropyran derivatives .

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Eigenschaften

CAS-Nummer

648882-76-2

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

4,5-dimethyl-2-propyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C10H18O/c1-4-5-10-6-8(2)9(3)7-11-10/h10H,4-7H2,1-3H3

InChI-Schlüssel

JKEWMBLUIOGEJN-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC(=C(CO1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.